3-[(4-Chlorophenyl)sulfonyl]-5-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chlorophenyl)sulfonyl]-5-methoxyaniline is an organic compound that features a sulfonyl group attached to a chlorophenyl ring and a methoxyaniline moiety
Mechanism of Action
Target of Action
The primary targets of the compound 3-[(4-Chlorophenyl)sulfonyl]-5-methoxyaniline are yet to be fully identified. Similar compounds have been found to interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action of this compound is not fully understood. It is believed that the compound interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its activity .
Biochemical Pathways
Based on the structure and known activities of similar compounds, it could potentially affect various metabolic and signaling pathways .
Pharmacokinetics
These properties would determine the bioavailability of the compound, i.e., how much of the compound reaches its target after administration .
Result of Action
The compound’s interaction with its targets could lead to changes in cellular function, potentially affecting the activity of enzymes or signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its targets and how it is metabolized in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfonyl]-5-methoxyaniline typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-methoxyaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfonyl]-5-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[(4-Chlorophenyl)sulfonyl]-5-formylaniline or 3-[(4-Chlorophenyl)sulfonyl]-5-carboxyaniline.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Chlorophenyl)sulfonyl]-5-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of 3-[(4-Chlorophenyl)sulfonyl]-5-methoxyaniline.
5-Methoxyaniline: Another precursor used in the synthesis.
4-Chlorophenylsulfonamide: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both a sulfonyl group and a methoxy group, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-5-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-18-11-6-10(15)7-13(8-11)19(16,17)12-4-2-9(14)3-5-12/h2-8H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVFBGRKISZETC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.